4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Overview
Description
4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide is a useful research compound. Its molecular formula is C21H17ClF3N3O and its molecular weight is 419.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the trifluoromethylpyridine (tfmp) moiety, which is a part of the compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds containing the tfmp moiety have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Tfmp derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as NADPH-glutathione reductase and catalase . These interactions suggest that the compound may influence redox balance and oxidative stress responses in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of photosynthetic and respiratory genes in plant cells . Additionally, it affects the organization of chloroplast membranes and the efficiency of photosystem II electron transport . These changes can lead to modifications in cellular energy production and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits photosystem II electron transport by interacting with the thylakoid membranes in chloroplasts . This inhibition results in decreased photosynthetic efficiency and altered cellular metabolism. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. For example, in plant studies, the compound has been shown to cause long-term changes in chloroplast structure and function . These effects are observed over several days and can lead to sustained alterations in cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with significant inhibition of photosystem II electron transport and increased oxidative stress . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NADPH-glutathione reductase and catalase, influencing redox balance and oxidative stress responses . Additionally, the compound affects the metabolism of free radicals, leading to changes in lipid peroxidation and antioxidant enzyme activities . These interactions suggest that the compound plays a role in maintaining cellular homeostasis and protecting against oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is likely transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it may accumulate in certain organelles or compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to chloroplasts in plant cells, where it affects photosystem II electron transport and chloroplast membrane organization Additionally, it may interact with other organelles, such as mitochondria, influencing cellular energy production and metabolic processes
Properties
IUPAC Name |
4-chloro-N-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)13-5-9-17(10-6-13)27-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHHIIDXRJHKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.